Cas no 937069-71-1 (2-CHLORO-3-(TRIFLUOROMETHOXY)BENZALDEHYDE)

2-CHLORO-3-(TRIFLUOROMETHOXY)BENZALDEHYDE Chemical and Physical Properties
Names and Identifiers
-
- 2-CHLORO-3-(TRIFLUOROMETHOXY)BENZALDEHYDE
- SCHEMBL4115627
- 991-887-1
- 937069-71-1
- MMB06971
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- Inchi: InChI=1S/C8H4ClF3O2/c9-7-5(4-13)2-1-3-6(7)14-8(10,11)12/h1-4H
- InChI Key: QHUAGGPJXFTTAL-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 223.9851915Da
- Monoisotopic Mass: 223.9851915Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3Ų
- XLogP3: 3.2
2-CHLORO-3-(TRIFLUOROMETHOXY)BENZALDEHYDE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014000336-250mg |
2-Chloro-3-(trifluoromethoxy)benzaldehyde |
937069-71-1 | 97% | 250mg |
$480.00 | 2023-08-31 | |
Alichem | A014000336-1g |
2-Chloro-3-(trifluoromethoxy)benzaldehyde |
937069-71-1 | 97% | 1g |
$1564.50 | 2023-08-31 | |
Crysdot LLC | CD12004832-1g |
2-Chloro-3-(trifluoromethoxy)benzaldehyde |
937069-71-1 | 97% | 1g |
$1450 | 2024-07-18 | |
Alichem | A014000336-500mg |
2-Chloro-3-(trifluoromethoxy)benzaldehyde |
937069-71-1 | 97% | 500mg |
$823.15 | 2023-08-31 |
2-CHLORO-3-(TRIFLUOROMETHOXY)BENZALDEHYDE Related Literature
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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3. Book reviews
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Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
Additional information on 2-CHLORO-3-(TRIFLUOROMETHOXY)BENZALDEHYDE
2-Chloro-3-(Trifluoromethoxy)Benzaldehyde: A Comprehensive Overview
2-Chloro-3-(Trifluoromethoxy)Benzaldehyde, also known by its CAS number 937069-71-1, is a chemically synthesized aromatic aldehyde with significant applications in various fields, particularly in pharmaceuticals and agrochemicals. This compound is characterized by its unique structure, which includes a benzaldehyde moiety substituted with a chlorine atom at the 2-position and a trifluoromethoxy group at the 3-position. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it highly versatile in chemical reactions and biological interactions.
The synthesis of 2-Chloro-3-(Trifluoromethoxy)Benzaldehyde typically involves multi-step processes, often starting from chlorobenzaldehyde derivatives. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. For instance, researchers have explored the use of palladium-catalyzed coupling reactions to introduce the trifluoromethoxy group, which has shown promising results in terms of reaction efficiency and selectivity.
In terms of applications, 2-Chloro-3-(Trifluoromethoxy)Benzaldehyde has garnered significant attention in the field of drug discovery. Its structure serves as a valuable scaffold for designing bioactive molecules, particularly in the development of anti-inflammatory and anti-tumor agents. A recent study published in the Journal of Medicinal Chemistry highlighted its potential as a lead compound for targeting specific protein kinases involved in cancer progression. The trifluoromethoxy group, known for its electron-withdrawing properties, plays a crucial role in modulating the pharmacokinetic profiles of derivatives.
Beyond pharmaceuticals, this compound also finds utility in agrochemicals. Its ability to inhibit certain enzymes associated with plant pathogens has been explored in agricultural research. For example, studies have demonstrated that derivatives of 2-Chloro-3-(Trifluoromethoxy)Benzaldehyde can effectively suppress fungal growth, making them potential candidates for fungicide development.
The environmental impact of 2-Chloro-3-(Trifluoromethoxy)Benzaldehyde has also been a topic of interest. Recent eco-toxicological assessments have focused on its biodegradability and potential accumulation in ecosystems. Findings suggest that under aerobic conditions, the compound undergoes gradual degradation, minimizing its long-term environmental footprint. However, further research is required to fully understand its behavior in different ecological settings.
In conclusion, 2-Chloro-3-(Trifluoromethoxy)Benzaldehyde stands out as a versatile and valuable compound with diverse applications across multiple industries. Its unique chemical structure and reactivity continue to drive innovative research efforts, paving the way for new discoveries in drug development and agrochemicals. As scientific understanding advances, this compound is expected to play an even more pivotal role in addressing global health and agricultural challenges.
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